5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H15BrN4 |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
5-bromo-1-[(1-methylcyclopentyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c1-9(4-2-3-5-9)6-14-7(10)12-8(11)13-14/h2-6H2,1H3,(H2,11,13) |
InChI Key |
RHKIIQDBOWVYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, the reaction of hydrazine hydrate with a suitable ketone or aldehyde can yield the triazole ring.
Alkylation: The final step involves the alkylation of the triazole ring with 1-methylcyclopentylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Products: Various oxidation states of the triazole ring.
Coupling Products: Complex molecules with extended carbon chains or aromatic systems.
Scientific Research Applications
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Pharmaceuticals: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound can be used as a building block for the synthesis of new drugs with potential therapeutic applications.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound can be explored for its potential use in protecting crops from fungal infections.
Materials Science: Triazole derivatives are used in the development of advanced materials, such as polymers and coatings, due to their stability and unique chemical properties.
Chemical Research: The compound can be used as a reagent or intermediate in various chemical reactions and studies, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In pharmaceuticals, triazole derivatives often target enzymes or receptors involved in biological processes. For example, they can inhibit the activity of enzymes such as cytochrome P450, which is involved in drug metabolism. The bromine atom and the triazole ring can interact with specific molecular targets, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Substituent Effects :
- The 1-methylcyclopentylmethyl group in the target compound increases steric bulk compared to simpler substituents like methyl (CAS 16681-72-4) or aryl groups (CAS 389122-08-1). This bulk may enhance lipophilicity, improving membrane permeability and bioavailability .
- Electron-withdrawing groups (e.g., bromine at C5) stabilize the triazole ring and direct electrophilic substitution reactions. In contrast, electron-donating groups like methoxy (CAS 7411-23-6) improve solubility but reduce electrophilic reactivity .
- Synthetic Routes: Most analogs are synthesized via cyclocondensation of hydrazine derivatives with nitriles or cyanides. For example, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives are prepared in n-butanol with K₂CO₃ , while benzo[d]imidazole analogs use hexane/ethyl acetate mixtures for crystallization .
- Biological Activity: Triazole derivatives with aryl substituents (e.g., p-tolyl, 4-methoxyphenyl) exhibit anticancer activity, as demonstrated by in vitro assays against human cancer cell lines . Amitrole (CAS 61-82-5), a simpler triazole, was historically used as a herbicide but banned due to carcinogenicity . The brominated analogs likely have distinct toxicological profiles due to altered metabolism and target interactions.
Physicochemical Properties
NMR Spectroscopy :
- The target compound’s ¹H-NMR would show signals for the cyclopentylmethyl group (δ ~2.34 ppm for CH₃) and aromatic protons (δ ~7.5–8.0 ppm for bromophenyl), similar to analogs like 5-bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine .
- Triazole NH protons typically resonate at δ ~9.0–10.0 ppm, as seen in 5-(3-bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine .
Molecular Weight and Solubility :
- Higher molecular weight analogs (e.g., C₁₄H₁₂BrN₃O, 318.17 g/mol) exhibit lower aqueous solubility than smaller derivatives like amitrole (84.08 g/mol) .
Biological Activity
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHBrN
- Molecular Weight : 232.08 g/mol
- CAS Number : 1358573-94-0
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the bromine atom in the structure enhances its activity against various bacterial strains. In vitro studies have demonstrated that compounds similar to 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine show efficacy against Gram-positive and Gram-negative bacteria.
2. Antifungal Properties
Triazoles are well-known for their antifungal activities, particularly in inhibiting the synthesis of ergosterol in fungal cell membranes. This compound's structural similarity to established antifungals suggests it may also inhibit fungal growth effectively.
3. Anticancer Activity
Recent studies have focused on the potential anticancer effects of triazole compounds. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and mitochondrial dysfunction. Specific research has indicated that derivatives of 5-bromo-triazoles can inhibit tumor growth in various cancer models.
4. Neuroprotective Effects
Emerging evidence suggests that certain triazole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and apoptosis pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives, including 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine. The compound was tested against strains of Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Case Study 2: Anticancer Activity
In a preclinical study published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were assessed using human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM), suggesting promising anticancer potential.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 232.08 g/mol |
| CAS Number | 1358573-94-0 |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| IC50 (MCF-7 Cancer Cell Line) | 25 µM |
The biological activity of 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria and ergosterol synthesis in fungi.
- Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
